Chloro(p-chlorophenyl)magnesium
Overview
Description
Chloro(p-chlorophenyl)magnesium, also known as 4-chlorophenylmagnesium chloride, is an organomagnesium compound with the molecular formula C6H4Cl2Mg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of various aromatic compounds and is a valuable tool in the field of synthetic organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that magnesium compounds often play crucial roles in various biochemical reactions, acting as essential cofactors .
Mode of Action
Chlorophenols, which are structurally similar, are known to uncouple oxidative phosphorylation . The strength of this effect is related to the degree of chlorination .
Biochemical Pathways
It’s also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Pharmacokinetics
Chlorphenesin, a related compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Chlorphenesin, a related compound, is known to act as a muscle relaxant, blocking nerve impulses (or pain sensations) that are sent to the brain .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other ions can significantly influence the stability and reactivity of magnesium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(p-chlorophenyl)magnesium is typically prepared by the reaction of p-chlorobromobenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
p-Chlorobromobenzene+Mg→this compound
The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Chloro(p-chlorophenyl)magnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in aromatic compounds.
Coupling Reactions: Forms carbon-carbon bonds in the presence of transition metal catalysts.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether and THF are commonly used solvents.
Catalysts: Transition metals such as palladium or nickel are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aromatic Compounds: Formed through substitution and coupling reactions.
Scientific Research Applications
Chloro(p-chlorophenyl)magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Agricultural Chemistry: Involved in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Chloride: Used for similar types of reactions but with different reactivity profiles.
Ethylmagnesium Bromide: Another Grignard reagent used in organic synthesis
Uniqueness
Chloro(p-chlorophenyl)magnesium is unique due to the presence of the chloro substituent on the aromatic ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of chlorinated aromatic compounds .
Properties
IUPAC Name |
magnesium;chlorobenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIRGXXIOAQKRW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304529 | |
Record name | Chloro(4-chlorophenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51833-36-4 | |
Record name | Chloro(p-chlorophenyl)magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(4-chlorophenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(p-chlorophenyl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.